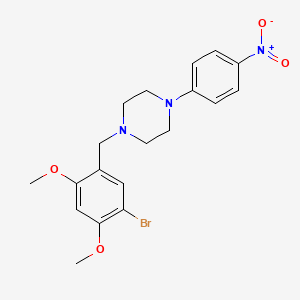
3-(2-ethyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ethyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as etizolam, is a thienodiazepine derivative that is widely used as an anxiolytic and sedative-hypnotic drug. Etizolam has been shown to have a high potency, rapid onset of action, and a relatively short duration of action, making it an attractive alternative to benzodiazepines.
Mécanisme D'action
Etizolam acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA on neuronal activity. This results in a decrease in anxiety, sedation, and muscle relaxation. Etizolam has a high affinity for the α2 and α3 subunits of the GABA-A receptor, which are thought to be responsible for its anxiolytic and sedative-hypnotic effects.
Biochemical and Physiological Effects:
Etizolam has been shown to have a range of biochemical and physiological effects, including decreased anxiety, sedation, muscle relaxation, and anticonvulsant activity. It has also been shown to have a dose-dependent effect on sleep architecture, increasing total sleep time and decreasing wakefulness. Etizolam has been shown to have a low risk of respiratory depression, making it a safer alternative to other sedative-hypnotic drugs.
Avantages Et Limitations Des Expériences En Laboratoire
Etizolam has several advantages for use in lab experiments, including its high potency, rapid onset of action, and relatively short duration of action. These properties make it an attractive alternative to benzodiazepines for investigating the effects of GABAergic drugs on neuronal activity. However, 3-(2-ethyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has some limitations, including its potential for abuse and dependence, and its effects on other neurotransmitter systems, such as the glutamatergic system, are not well understood.
Orientations Futures
Future research on 3-(2-ethyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione should focus on its potential as a treatment for anxiety disorders, insomnia, and alcohol withdrawal syndrome. It should also investigate its effects on other neurotransmitter systems, such as the glutamatergic system, and its potential for abuse and dependence. Additionally, further research is needed to optimize the synthesis method of 3-(2-ethyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione to improve the yield and purity of the final product.
Méthodes De Synthèse
The synthesis of 3-(2-ethyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves the condensation of 2-(2-aminoethyl)benzimidazole with 2-ethyl-2-phenylmalonamide in the presence of acetic anhydride and triethylamine. The resulting intermediate is then cyclized with phosgene to form 3-(2-ethyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. The synthesis of 3-(2-ethyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been extensively studied, and several modifications to the synthesis method have been proposed to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Etizolam has been used in scientific research to investigate its anxiolytic, sedative-hypnotic, and muscle relaxant properties. It has been shown to be effective in treating anxiety disorders, insomnia, and muscle spasms. Etizolam has also been used in preclinical studies to investigate its effects on neurotransmitter systems, such as the GABAergic system, and its potential as a treatment for alcohol withdrawal syndrome.
Propriétés
IUPAC Name |
3-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-13-6-4-5-11-19(13)16-12-17(21)20(18(16)22)14-7-9-15(23-2)10-8-14/h7-10,13,16H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJFIVRSQAMHFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethylpiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline](/img/structure/B5146812.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(4-pyrimidinylmethyl)amine](/img/structure/B5146816.png)

![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5146825.png)
![methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B5146831.png)
![4-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]benzamide](/img/structure/B5146837.png)
![N-(4-methoxyphenyl)-2-[5-({[(4-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5146854.png)

![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5146879.png)
![2,6-di-tert-butyl-4-{2-[4-(dimethylamino)phenyl]-1H-benzimidazol-1-yl}phenol](/img/structure/B5146880.png)
